Isoquinoline-6-carbonitrile
Overview
Description
Isoquinoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Isoquinoline-6-carbonitrile is a derivative of isoquinoline, a nitrogen-containing bicyclic compound . Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects . .
Mode of Action
Isoquinoline derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are synthesized from a tyrosine decarboxylated precursor (tyramine or dopamine), which is condensed with a second precursor to form a specific scaffold . The basic pathway of biosynthesis from norcoclaurine to reticuline is common to all isoquinoline alkaloid-producing plants .
Pharmacokinetics
A related compound, a quinoline-6-carbonitrile-based inhibitor of cdk8/19 mediator kinase, has been reported to have good oral bioavailability and a strong tumor-enrichment pharmacokinetic profile .
Result of Action
Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Biochemical Analysis
Biochemical Properties
Isoquinoline derivatives are known to interact with various enzymes and proteins . The nature of these interactions can vary widely, depending on the specific functional groups present in the isoquinoline derivative.
Molecular Mechanism
Isoquinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Isoquinoline alkaloids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-6-carbonitrile can be synthesized through various methods. One common approach involves the reaction of isoquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Another method involves the cyclization of 2-(2-nitrophenyl)acetonitrile in the presence of a reducing agent such as iron powder and hydrochloric acid. This process yields this compound as a product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form isoquinoline-6-carboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of isoquinoline-6-methanamine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups such as amines or halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
Oxidation: Isoquinoline-6-carboxylic acid.
Reduction: Isoquinoline-6-methanamine.
Substitution: Isoquinoline derivatives with various functional groups.
Scientific Research Applications
Isoquinoline-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are used in the development of new materials and catalysts.
Biology: this compound and its derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. They are used in the study of enzyme inhibition and receptor binding.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Isoquinoline-6-carbonitrile can be compared with other similar compounds, such as:
Quinoline-6-carbonitrile: While both compounds share a similar structure, this compound has a nitrogen atom in the isoquinoline ring, which can influence its chemical reactivity and biological activity.
Isoquinoline-5-carbonitrile:
Isoquinoline-7-carbonitrile: Similar to this compound, but with the cyano group at the 7-position, leading to different reactivity and biological effects.
This compound is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
isoquinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWGUBEMVRKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630856 | |
Record name | Isoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106778-42-1 | |
Record name | Isoquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | isoquinoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to Isoquinoline-6-carbonitrile derivatives?
A: Recent research highlights the use of copper(I)-catalyzed reactions for synthesizing specific this compound derivatives. For example, reacting 2-(o-bromophenyl)-dihydroimidazoles with malononitrile in the presence of a copper(I) catalyst yields 5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles [, ]. Similarly, using 2-(o-bromophenyl)-tetrahydropyrimidines as starting materials leads to the formation of 6-Amino-3,4-dihydro-2H-pyrimido[2,1a]isoquinoline-7-carbonitriles under the same reaction conditions [, ].
Q2: How does the reactivity of this compound derivatives vary with substituents?
A: Studies on imidazo[2,1-a]isoquinoline, [, , ]triazolo[5,1-a]isoquinoline, [, , ]triazolo[3,4-a]isoquinoline, and tetrazolo[5,1-a]isoquinoline analogs, all containing the this compound core, reveal interesting reactivity patterns []. For instance, benzene ring nitration and radical bromination of substituent methyl groups on these tricyclic systems display distinct positional selectivity depending on the specific heterocycle fused to the this compound core.
Q3: Can you provide an example of an unexpected reaction outcome observed with this compound derivatives?
A: In one study [], the oxidation of 5-bromomethyl-2-methyl[1,2,4]triazolo[5,1-a]this compound did not yield the expected aldehyde. Instead, the reaction directly formed 5,6-dihydro-5-hydroxy-2-methyl-7H-pyrrolo[3,4-c][1,2,4]triazolo[5,1-a]isoquinolin-7-one, a novel heterocyclic system. This unexpected result highlights the potential for discovering new reactions and scaffolds when exploring the chemistry of this compound derivatives.
Q4: Has the crystal structure of any this compound derivative been reported?
A: Yes, the crystal structure of 5-amino-1-(4-nitrophenyl)-[1,2,3]triazolo-[5,1-a]this compound (C17H10N6O2) has been determined using X-ray diffraction []. The compound crystallizes in the monoclinic system, space group C2/c.
Q5: Are there alternative synthetic routes to this compound derivatives being explored?
A: While copper(I)-catalyzed reactions are prominent, researchers are investigating other synthetic strategies. For instance, one study explores the synthesis and reactivity of 1-Hydrazinyl-5,6,7,8-tetrahydroisoquinolines, which could potentially be further elaborated to access diverse this compound derivatives [].
Q6: Have any studies investigated the use of this compound derivatives in the presence of other catalysts?
A: Research has demonstrated the synthesis of 5-amino-2,3-diphenylimidazo[2,1-a]isoquinolines using a copper/l-proline catalytic system in the presence of Cs2CO3 []. This example highlights the potential of exploring various catalytic conditions to access diverse this compound derivatives.
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